2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde
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Overview
Description
2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde is a chemical compound with the molecular formula C9H7NO2S It is a derivative of benzoxazole, featuring a methylthio group at the 2-position and a carboxaldehyde group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde typically involves the cyclization of appropriate precursors One common method is the reaction of 2-aminothiophenol with an aldehyde under acidic conditions to form the benzoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary alcohols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the carboxaldehyde group at the 7-position.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in place of the oxygen in the benzoxazole ring.
2-(Methylthio)benzo[d]imidazole: Contains a nitrogen atom in place of the oxygen in the benzoxazole ring.
Uniqueness
2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde is unique due to the presence of both the methylthio and carboxaldehyde groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C9H7NO2S |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-13-9-10-7-4-2-3-6(5-11)8(7)12-9/h2-5H,1H3 |
InChI Key |
ZYXNFPNIAILEAM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC(=C2O1)C=O |
Origin of Product |
United States |
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